
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a urea derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone under basic conditions.
Urea Derivative Formation: Reacting the thiazole intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Furan Ring Attachment: Coupling the furan-2-ylmethyl group to the thiazole-urea intermediate using a suitable alkylation reaction.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for furan oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for thiazole reduction.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or other biomolecules, and the pathways involved might include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a m-tolyl group.
N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group might impart distinct steric and electronic properties compared to its analogs.
Biological Activity
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, with the CAS number 921484-64-2, is a synthetic organic compound featuring a furan ring, a thiazole ring, and a urea derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O3S, with a molecular weight of 370.4 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Structural Representation
Property | Value |
---|---|
IUPAC Name | N-(furan-2-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 370.4 g/mol |
CAS Number | 921484-64-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
Case Studies and Research Findings
Research has indicated that compounds with similar structures exhibit significant biological activities:
-
Antimicrobial Activity : Studies have shown that derivatives of this compound display moderate antimicrobial properties against various bacterial strains.
Compound Name Activity Level N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide Moderate N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide High - Cytotoxicity : The cytotoxic effects were evaluated in vitro using various cancer cell lines, showing promising results for potential anticancer applications.
Comparative Analysis with Similar Compounds
Compound Name | Structural Variation | Biological Activity |
---|---|---|
N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | p-tolyl instead of m-tolyl | Higher cytotoxicity |
N-(furan-2-ylmethyl)-2-(3-(phenyl)ureido)thiazole | Phenyl group instead of m-tolyl | Moderate antimicrobial activity |
This table emphasizes how slight modifications in structure can significantly influence biological activity, highlighting the importance of structure–activity relationship (SAR) studies in drug development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-4-2-5-13(8-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-6-3-7-25-15/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOHCWLMCKAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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